2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline
Overview
Description
2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the chloromethylation of 8-methoxy-5-methylquinoline using formaldehyde and hydrochloric acid, followed by chlorination with thionyl chloride or phosphorus pentachloride to introduce the chloro substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, sodium thiolate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate in acidic or neutral medium, or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups depending on the nucleophile used.
Oxidation: Quinoline derivatives with carbonyl functionalities.
Reduction: Dihydroquinoline derivatives or dechlorinated quinoline compounds.
Scientific Research Applications
2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer compounds.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Agrochemicals: Utilized in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline depends on its application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or binding to receptors, disrupting biological pathways essential for the survival of pathogens or cancer cells.
Materials Science: Its electronic properties allow it to participate in charge transfer processes, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(chloromethyl)thiophene: Similar in structure but contains a thiophene ring instead of a quinoline ring.
2-Chloro-3-(chloromethyl)oxirane: Contains an oxirane ring and is used in different applications.
Uniqueness
2-Chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline is unique due to its quinoline core, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the development of novel therapeutic agents and in materials science for electronic applications .
Properties
IUPAC Name |
2-chloro-3-(chloromethyl)-8-methoxy-5-methylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO/c1-7-3-4-10(16-2)11-9(7)5-8(6-13)12(14)15-11/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSHUPKKSXWIPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=NC2=C(C=C1)OC)Cl)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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